Ascaridol

Descripción general

Descripción

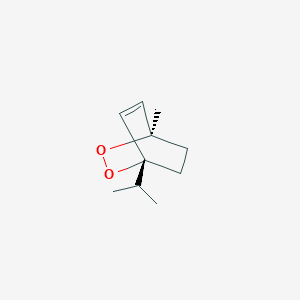

El ascaridol es un compuesto orgánico natural clasificado como un monoterpeno bicíclico con un inusual grupo funcional de peróxido puente. Es un líquido incoloro con un olor y sabor punzantes, soluble en la mayoría de los solventes orgánicos . El this compound es un constituyente principal del aceite de té mexicano (semilla de gusano) y se utiliza como un fármaco antihelmíntico para expulsar gusanos parásitos de plantas, animales domésticos y humanos .

Aplicaciones Científicas De Investigación

El ascaridol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ascaridol ejerce sus efectos a través de la generación de radicales libres. La activación del endoperóxido con hierro (II) facilita la escisión del enlace O-O, formando radicales oxigenados . Estos radicales causan daño a las biomoléculas celulares, incluido el ADN, las proteínas y los lípidos, lo que lleva a estrés oxidativo y muerte celular . El this compound se dirige a las mitocondrias de los parásitos, causando disfunción mitocondrial y la generación de radicales libres .

Métodos De Preparación

El ascaridol se puede sintetizar mediante la fotooxigenación de α-terpineno a temperaturas cercanas a 0 °C utilizando alcohol isopropílico como solvente de reacción . Este método implica la formación de un puente de peróxido, que es una característica clave de la estructura del this compound. Los métodos de producción industrial suelen implicar la extracción de this compound de fuentes naturales como el aceite de Chenopodium .

Análisis De Reacciones Químicas

El ascaridol experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, ácido clorhídrico, ácido nítrico, ácido fosfórico y sulfato de hierro (II) . Los principales productos formados a partir de estas reacciones incluyen glicol de this compound y cimeno .

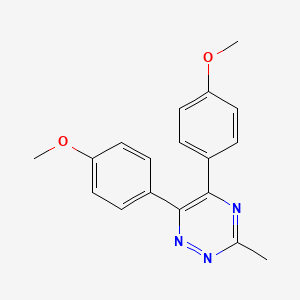

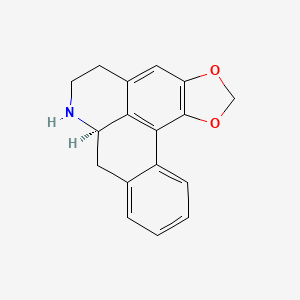

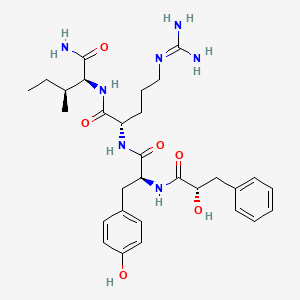

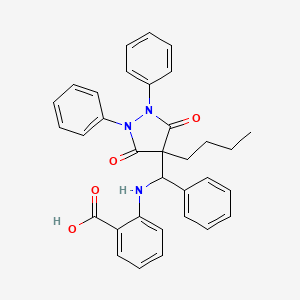

Comparación Con Compuestos Similares

El ascaridol es único debido a su inusual puente de peróxido, que no se encuentra comúnmente en otros compuestos naturales. Compuestos similares incluyen:

Artemisinina: Otro endoperóxido con propiedades antimaláricas.

Cloroquina: Un fármaco antimalárico que también genera radicales libres.

Miltefosina: Un fármaco antileishmanial con un mecanismo de acción diferente.

El puente de peróxido único del this compound y su capacidad para generar radicales libres lo convierten en un compuesto valioso en diversas aplicaciones científicas y médicas.

Propiedades

IUPAC Name |

1-methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]oct-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10-6-4-9(3,5-7-10)11-12-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYMHQJELJYRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C=C1)(OO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 to 115.00 °C. @ 20.00 mm Hg | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

512-85-6 | |

| Record name | Ascaridole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASCARIDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ASCARIDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-epidioxy-2-p-menthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.3 °C | |

| Record name | Ascaridole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism of action remains unclear, research suggests that ascaridole likely interacts with essential biological processes within parasites, ultimately leading to their demise. Further research is needed to elucidate the specific targets and pathways involved. []

A: Yes, studies indicate that ascaridole and p-cymene, another compound found in oils rich in ascaridole, can prolong pentobarbital-induced sleeping time in mice. This effect was antagonized by flumazenil, a GABA(A)-benzodiazepine receptor antagonist, suggesting involvement of the GABAergic system in ascaridole's sleep-promoting effects. []

ANone: Ascaridole has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol.

A: Yes, ascaridole has been characterized using various spectroscopic techniques. For example, ¹H NMR, ¹³C NMR, and HMBC were used to confirm its structure and analyze its interactions. [, ]

A: Ascaridole exhibits variable stability depending on factors like temperature, pH, and the presence of other chemicals. Studies have shown that ascaridole can undergo thermal isomerization, particularly at elevated temperatures, leading to the formation of isoascaridole. [, ]

A: Research indicates that the half-life of ascaridole in biopesticides can be relatively short, ranging from 3.9 to 27.7 days at 30°C. Its stability is further compromised in acidic environments. The addition of stabilizing agents like antioxidants or oxygen removers may be necessary to extend the shelf-life of ascaridole-containing biopesticides. [, ]

A: Yes, density functional theory (DFT) calculations have been employed to study the thermal decomposition of ascaridole. These calculations suggest that while the decomposition is energetically feasible at high temperatures, it is a spin-forbidden process. []

A: Studies on ascaridole derivatives revealed that structural modifications significantly impact their nematocidal activity. For instance, the cis-isomers of certain ascaridole derivatives demonstrated greater potency against Meloidogyne incognita compared to their trans counterparts. Additionally, incorporating a carboxylic acid or carboxyl ester group on the ring system led to enhanced nematocidal activity. []

A: Research on ascaridole-containing formulations, particularly biopesticides, highlights the importance of incorporating stabilizing agents. Antioxidants and oxygen removers can help mitigate the degradation of ascaridole under various environmental conditions and extend its shelf life. []

A: A study utilizing a validated GC-MS method investigated the pharmacokinetics of ascaridole in rats following oral administration of Chenopodium ambrosioides L. extract. This research provided insights into the absorption, distribution, metabolism, and excretion profile of ascaridole and other related compounds. []

A: Ascaridole displayed promising in vitro and in vivo antitumor activity. It exhibited cytotoxicity against various tumor cell lines, including HL-60, SF-295, and HCT-8. Moreover, in vivo studies utilizing a sarcoma 180 murine model demonstrated significant tumor growth inhibition. These findings suggest ascaridole's potential as an antitumor agent. []

A: Yes, research demonstrated that ascaridole possesses potent amoebicidal properties. In vitro assays revealed its efficacy against Entamoeba histolytica trophozoites. Moreover, in vivo studies using an amoebic liver abscess hamster model showed that oral administration of ascaridole effectively reduced the infection, supporting its traditional use for this purpose. []

A: Research indicates that ascaridole may offer therapeutic benefits for osteoarthritis. A study using an experimental osteoarthritis model in rats revealed that a hydroalcoholic extract of Chenopodium ambrosioides L. rich in ascaridole effectively reduced synovial inflammation, pain-related behaviors, and improved motor function. Molecular docking simulations further supported the potential interaction between ascaridole and the NMDA receptor, which plays a role in osteoarthritis pain. []

A: While ascaridole possesses valuable biological activities, it's important to acknowledge its potential toxicity. Historical data indicates that ingesting high doses of Chenopodium oil, in which ascaridole is a major component, can lead to adverse effects. Therefore, careful consideration of dosage and potential toxicity is essential when utilizing ascaridole-containing products. []

ANone: Currently, there is limited information available regarding specific biomarkers for monitoring ascaridole's efficacy or predicting adverse effects.

A: Gas chromatography (GC) coupled with various detectors, such as flame ionization detection (FID) or mass spectrometry (MS), are commonly employed for the qualitative and quantitative analysis of ascaridole in complex matrices like essential oils and plant extracts. [, , , , , ]

A: Accurately quantifying ascaridole using GC can be challenging due to its thermal instability. During analysis, ascaridole may undergo isomerization to isoascaridole at high temperatures within the GC system. Researchers have explored combining GC data with other techniques like ¹³C NMR to obtain more accurate ascaridole content measurements by accounting for this isomerization. [, ]

ANone: Data on the environmental impact and degradation pathways of ascaridole is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible use and disposal to minimize any negative impacts.

ANone: Specific studies investigating the dissolution rate and solubility of ascaridole are currently limited. Understanding these properties would be valuable for optimizing its formulation and, consequently, its bioavailability and efficacy.

A: Various studies employing GC-MS for ascaridole quantification have included method validation procedures. These typically involve assessing linearity, accuracy, precision, and specificity to ensure the reliability and robustness of the analytical data generated. []

ANone: Implementing robust quality control measures throughout the production, storage, and distribution of ascaridole-containing products is essential. This includes adhering to good manufacturing practices, conducting regular testing for purity and potency, and ensuring proper labeling and packaging.

ANone: Specific information on the immunogenicity and potential immunological responses elicited by ascaridole is limited and requires further investigation.

ANone: There is currently limited data available regarding ascaridole's interactions with drug transporters.

ANone: Research specifically addressing ascaridole's potential to interact with drug-metabolizing enzymes is currently lacking.

ANone: Detailed studies on the biocompatibility and biodegradability of ascaridole are needed to fully understand its fate and effects in biological systems.

ANone: Exploring alternatives and substitutes for ascaridole is important, especially in applications where its stability or potential toxicity poses concerns. Synthetic analogs or other natural compounds with similar biological activities could be potential candidates.

ANone: Developing environmentally responsible strategies for the recycling and waste management of ascaridole and its byproducts is crucial to mitigate any potential negative impacts on ecosystems.

ANone: Continued investment in research infrastructure, including advanced analytical techniques, high-throughput screening platforms, and computational modeling tools, will facilitate a deeper understanding of ascaridole's properties and applications.

A: Ascaridole has a long history of traditional use, primarily as an anthelmintic agent. For centuries, people have utilized preparations from plants like Chenopodium ambrosioides, which contain significant amounts of ascaridole, to combat parasitic worm infections. [, , , , ]

A: Yes, the chemical synthesis of ascaridole marked a significant milestone. One notable achievement involved synthesizing ascaridole from α-terpinene, contributing to a deeper understanding of its structure and properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.